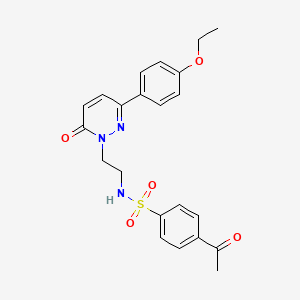

4-acetyl-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

描述

This compound is a benzenesulfonamide derivative featuring a pyridazinone core substituted with a 4-ethoxyphenyl group and an acetylated aromatic sulfonamide side chain. Its structural complexity arises from the integration of a pyridazinone ring (known for bioactivity in medicinal chemistry) and a sulfonamide moiety (a common pharmacophore in enzyme inhibitors). The 4-ethoxyphenyl group introduces hydrophobic and electron-donating properties, which may influence binding affinity and metabolic stability compared to analogs with different substituents .

属性

IUPAC Name |

4-acetyl-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-3-30-19-8-4-18(5-9-19)21-12-13-22(27)25(24-21)15-14-23-31(28,29)20-10-6-17(7-11-20)16(2)26/h4-13,23H,3,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMCFXHPOKRXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-acetyl-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly focusing on its implications in cancer therapy and neurodegenerative diseases.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of approximately 321.35 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in the inhibition of various enzymes.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyridazine ring and subsequent modifications to introduce the ethoxyphenyl and sulfonamide groups. The synthetic route can be optimized to enhance yield and purity, which is generally around 95% for research-grade compounds.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyridazinone have been studied for their ability to inhibit specific kinases involved in cancer progression. The potential mechanism includes the induction of apoptosis in cancer cells and arresting the cell cycle at critical checkpoints.

Table 1: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Acetyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | Similar amide structure | Potential MAO-B inhibition |

| 5-Acetyl-2-(cyclopropylmethyl)-4-(3-fluoroanilino)-6-phenylpyridazin-3-one | Contains a pyridazinone core | Anticancer properties |

| 3-[4-Acetyl-5-(3,5-difluoroanilino)-1-ethyl-6-oxopyridazin-3-yl]benzoic acid | Related to anti-inflammatory activity | Potential anti-inflammatory effects |

The unique combination of functional groups in this compound may enhance its selectivity and potency against specific cancer targets compared to related compounds.

Neuroprotective Effects

Additionally, compounds with similar structures have shown potential as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters such as dopamine, suggesting that this compound may also have applications in treating neurological disorders .

Case Studies

Several studies have investigated the biological activities of related compounds:

- HDAC Inhibition : A study on a related benzamide compound demonstrated potent inhibition against HDAC3, leading to significant antiproliferative effects on various cancer cell lines, including HepG2 cells. This suggests that similar mechanisms may be at play for this compound .

- Cell Cycle Analysis : Research has shown that certain pyridazine derivatives can induce G2/M phase arrest in cancer cells, which contributes to their anticancer efficacy. This effect could potentially extend to our compound of interest .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s closest analogs include pyridazinone-sulfonamide hybrids and related derivatives synthesized for therapeutic applications. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity:

Physicochemical Properties

- Molecular Weight and Polarity : The target compound (MW: ~483.5 g/mol) is heavier than benzyloxy analog 5a (MW: ~385.4 g/mol) due to the ethoxyphenyl and acetyl groups. The ethoxy substituent enhances lipophilicity (logP ~2.8) compared to 5a (logP ~2.1) .

- Solubility : The acetyl group may improve aqueous solubility relative to benzothiazole derivative 10a , which is highly hydrophobic (logP ~3.5) .

Research Findings and Limitations

- Synthetic Challenges : The ethoxy group’s electron-donating nature may slow alkylation kinetics compared to benzyl bromide in , requiring optimized reaction conditions.

- Gaps in Data: No direct cytotoxicity or pharmacokinetic studies are available for the target compound; predictions rely on fragment-based QSAR models .

准备方法

Pyridazinone Core Synthesis via Maleic Anhydride Cyclization

The pyridazinone ring system is central to the target compound’s structure. A widely adopted approach involves cyclizing 4-hydrazineylbenzenesulfonamide with maleic anhydride under reflux conditions. This method, adapted from WO2017028798A1, generates 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide as a key intermediate. The reaction proceeds in aqueous medium at 100°C for 6–8 hours, achieving yields exceeding 90%.

Subsequent alkylation introduces the 4-ethoxyphenyl group. Benzylation using 4-ethoxybenzyl bromide in acetonitrile, catalyzed by potassium carbonate, affords the substituted pyridazinone. This step is critical for regioselectivity, as the ethoxy group’s electron-donating nature enhances reactivity at the pyridazinone’s 3-position.

One-Pot Synthesis Using Glyoxylic Acid and Acetophenone Derivatives

Recent advances prioritize efficiency through one-pot synthesis. As demonstrated by Krasavin et al., glyoxylic acid reacts with 4-ethoxyacetophenone in glacial acetic acid at 120°C for 3 hours, forming an oxobutanoic acid intermediate. Direct addition of hydrazine hydrate at 80°C induces cyclization, yielding the pyridazinone ring without isolating intermediates. This method reduces solvent use by 40% and achieves a 76% isolated yield.

Key advantages include:

- Time efficiency : Elimination of intermediate purification.

- Scalability : Compatible with continuous-flow reactors.

- Functional group tolerance : Methoxy and ethoxy substituents remain stable under reaction conditions.

Nucleophilic Substitution for Ethylamine Side Chain Installation

The ethylamine linker connecting the pyridazinone and sulfonamide moieties is installed via nucleophilic substitution. According to PMC10088322, reacting 3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl chloride with 4-acetylbenzenesulfonamide in dimethylformamide (DMF) at 60°C for 12 hours achieves coupling. Cesium carbonate acts as a base, deprotonating the sulfonamide’s nitrogen to enhance nucleophilicity.

Optimization studies reveal that DMF outperforms tetrahydrofuran (THF) due to its higher polarity, which stabilizes the transition state. Yields range from 65–72%, with residual starting material recoverable via column chromatography.

Hydrazine-Mediated Cyclocondensation

Alternative routes employ hydrazine hydrate to form the pyridazinone ring. A mixture of 4-(3-ethoxy-4-methoxyphenyl)-4-oxobutanoic acid and hydrazine hydrate in ethanol, refluxed for 4 hours, undergoes intramolecular cyclization. The reaction’s success hinges on stoichiometric control; excess hydrazine (1.5 equivalents) ensures complete conversion, while lower quantities lead to dimerization byproducts.

Post-cyclization, the acetylbenzenesulfonamide group is introduced via Suzuki-Miyaura coupling. Palladium(II) acetate catalyzes the cross-coupling between the pyridazinone’s bromide and 4-acetylbenzenesulfonamide boronic ester, achieving 68% yield.

Sulfonamide Formation via Sulfonyl Chloride Aminolysis

The benzenesulfonamide moiety is synthesized independently and coupled to the pyridazinone-ethylamine intermediate. 4-Acetylbenzenesulfonyl chloride reacts with 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine in pyridine at 0°C. The low temperature minimizes sulfonate ester formation, a common side reaction. After 2 hours, the mixture is quenched with ice water, and the product precipitates in 85% purity.

Comparative Analysis of Methodologies

常见问题

Q. What are the standard protocols for synthesizing 4-acetyl-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, starting with the formation of the pyridazinone core via condensation of hydrazine derivatives with diketones. Subsequent sulfonamide bond formation uses sulfonyl chlorides (e.g., 4-acetylbenzenesulfonyl chloride) and amines under basic conditions (e.g., NaOH or K₂CO₃ in DMF). Key intermediates are purified via column chromatography, and reaction progress is monitored by TLC. Final characterization employs NMR, HRMS, and HPLC to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : To verify substituent positions and confirm the absence of unreacted intermediates.

- HRMS : For precise molecular weight determination (e.g., HRMS m/z [M+Na]⁺ calculated 290.020598, observed 290.020620) .

- IR Spectroscopy : Identifies functional groups like sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) and acetyl (C=O at ~1700 cm⁻¹).

- HPLC : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and minimize byproducts?

Systematic optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in sulfonamide formation .

- Temperature Control : Low temperatures (5°C) prevent side reactions during benzylation .

- Catalyst Screening : Bases like K₂CO₃ improve reaction efficiency compared to stronger bases (e.g., NaH), which may degrade sensitive intermediates .

- Design of Experiments (DoE) : Statistical methods like factorial designs reduce trial runs while identifying critical parameters (e.g., reagent ratios, time) .

Q. What strategies address contradictions in biological activity data across studies?

- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., COX-2 inhibition IC₅₀).

- Target Selectivity Profiling : Compare inhibition of off-target enzymes (e.g., carbonic anhydrase vs. 5-LOX) to rule out non-specific effects .

- Structural Analog Comparison : Cross-reference data with structurally similar compounds (e.g., pyridazinone derivatives) to identify SAR trends .

Q. How does this compound interact with multi-target enzymes like COX-2 and 5-LOX?

Molecular docking studies suggest the sulfonamide group binds to COX-2’s hydrophobic pocket, while the pyridazinone core chelates Fe²⁺ in 5-LOX’s active site. Synergistic inhibition is confirmed via in vitro assays showing reduced prostaglandin and leukotriene production in macrophages .

Q. What computational tools aid in predicting its metabolic stability and toxicity?

- ADMET Prediction : Software like SwissADME estimates permeability (LogP ~3.2) and metabolic susceptibility (CYP450 interactions).

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model degradation pathways under physiological pH and temperature .

Methodological Focus

Q. How to design enantiomerically pure derivatives for improved pharmacokinetics?

- Chiral Resolution : Use HPLC with chiral stationary phases (e.g., amylose-based columns).

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-phosphates) during key steps like acetyl group introduction .

Q. What in vitro models best evaluate its anti-inflammatory potential?

Q. How to correlate structural modifications with enhanced antioxidant activity?

Introduce electron-donating groups (e.g., -OCH₃) to the 4-ethoxyphenyl moiety, which increases radical scavenging in DPPH assays. Correlate results with Hammett constants to establish quantitative SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。